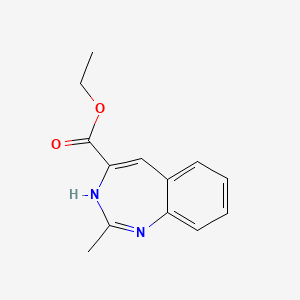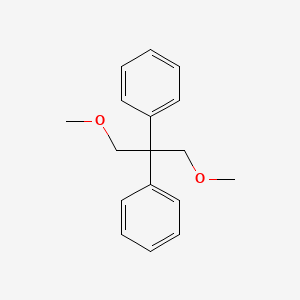
Diethyl benzyl(cyclohexylmethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl benzyl(cyclohexylmethyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a cyclohexylmethyl group, and a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl benzyl(cyclohexylmethyl)propanedioate typically involves the alkylation of diethyl propanedioate (also known as diethyl malonate) with benzyl and cyclohexylmethyl halides. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl propanedioate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the benzyl and cyclohexylmethyl halides to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl benzyl(cyclohexylmethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The benzyl and cyclohexylmethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Aplicaciones Científicas De Investigación
Diethyl benzyl(cyclohexylmethyl)propanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl benzyl(cyclohexylmethyl)propanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding carboxylic acids and alcohols, which can then participate in various biochemical processes. The benzyl and cyclohexylmethyl groups can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Diethyl benzyl(cyclohexylmethyl)propanedioate can be compared with other similar compounds, such as:
Diethyl malonate: A simpler ester with two ethyl groups, commonly used in organic synthesis.
Diethyl benzylmalonate: Similar to this compound but lacks the cyclohexylmethyl group.
Diethyl cyclohexylmethylmalonate: Similar to this compound but lacks the benzyl group.
The uniqueness of this compound lies in the presence of both benzyl and cyclohexylmethyl groups, which can impart specific chemical and biological properties to the compound.
Propiedades
Número CAS |
136403-35-5 |
|---|---|
Fórmula molecular |
C21H30O4 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
diethyl 2-benzyl-2-(cyclohexylmethyl)propanedioate |
InChI |
InChI=1S/C21H30O4/c1-3-24-19(22)21(20(23)25-4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3 |
Clave InChI |
BNYWINITQLNXSO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1CCCCC1)(CC2=CC=CC=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)
![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)

![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)

![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)


